Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone
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Overview
Description
Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone is a complex organic compound that features a biphenyl group linked to a piperazine moiety via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Piperazine Derivative Synthesis: The piperazine derivative can be prepared by reacting piperazine with 3-methylbenzyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the biphenyl group with the piperazine derivative using a methanone bridge. This can be achieved through a Friedel-Crafts acylation reaction, where the biphenyl group reacts with the piperazine derivative in the presence of an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone bridge, converting it to a secondary alcohol.
Substitution: The aromatic rings in the biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary alcohols from the reduction of the methanone bridge.
Substitution: Nitro or halogenated derivatives of the biphenyl group.
Scientific Research Applications
Chemistry
In chemistry, Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its piperazine moiety is known to enhance binding affinity and specificity.
Medicine
Medically, this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and infections. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system drugs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable biphenyl structure.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as G-protein coupled receptors or ion channels. The piperazine moiety enhances its binding affinity, while the biphenyl group provides structural stability. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone
- Phenyl[4-(phenylsulfonyl)piperazin-1-yl]methanone
- (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone
Uniqueness
Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone is unique due to the presence of the 3-methylbenzyl group, which can influence its binding properties and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C25H26N2O |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H26N2O/c1-20-6-5-7-21(18-20)19-26-14-16-27(17-15-26)25(28)24-12-10-23(11-13-24)22-8-3-2-4-9-22/h2-13,18H,14-17,19H2,1H3 |
InChI Key |
IVTLASKJODHGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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